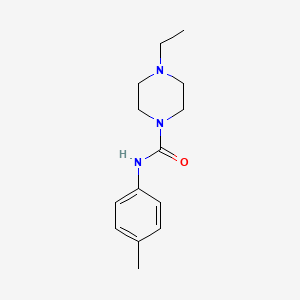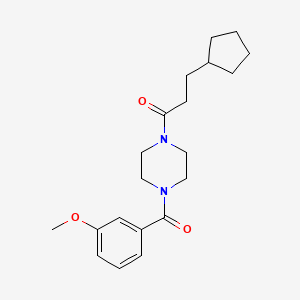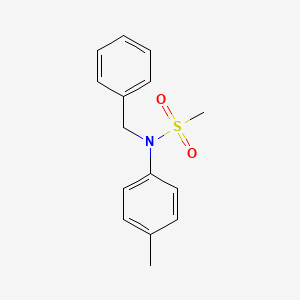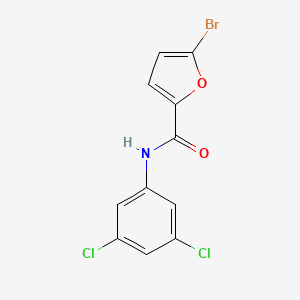![molecular formula C20H16N2O2 B5697701 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone, also known as MIQE, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various research fields. MIQE is a member of the imidazo[2,1-a]isoquinoline family and has a molecular weight of 365.4 g/mol.
Aplicaciones Científicas De Investigación
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been found to have potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In immunology, 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been shown to modulate the immune response and can be used as an adjuvant in vaccine development.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone is not fully understood, but it is believed to act through multiple pathways. 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has also been found to activate the p53 pathway, which is a key regulator of cell cycle and apoptosis.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been found to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and immunomodulatory effects. 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been shown to induce apoptosis in tumor cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt and NF-κB pathways. In animal models of neurodegenerative diseases, 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been found to reduce oxidative stress and inflammation and improve cognitive function. In immunology, 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been shown to enhance the immune response by activating T cells and increasing cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments. 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone research, including exploring its potential applications in drug development, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its purity and yield. 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone can also be used in combination with other compounds to enhance its efficacy and reduce its limitations. Additionally, further studies are needed to investigate the safety and toxicity of 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone in animal models and humans. Overall, 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has significant potential for various research applications and warrants further investigation.
Métodos De Síntesis
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with 2-aminobenzophenone followed by cyclization and reduction. The final product is obtained through purification by column chromatography. The purity of the synthesized 1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13(23)19-18(15-7-9-16(24-2)10-8-15)21-20-17-6-4-3-5-14(17)11-12-22(19)20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCXXNHCRDXBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)


![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)







![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)